2-Iodoanisole
Overview
Description
It is a clear yellow liquid that is insoluble in water but miscible with alcohol, chloroform, and diethyl ether . This compound is widely used in organic synthesis, particularly in palladium-catalyzed reactions.
Mechanism of Action
Target of Action
It’s known that this compound participates in palladium-catalyzed enantioselective heck arylation .
Mode of Action
2-Iodoanisole interacts with its targets through a process known as palladium-catalyzed enantioselective Heck arylation . This reaction involves the use of chiral ionic liquids containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations .
Biochemical Pathways
Its involvement in the heck arylation process suggests it may influence pathways related to the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is miscible in alcohol, chloroform, and diethyl ether, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Result of Action
Its role in the heck arylation process suggests it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility properties suggest that the presence of certain solvents (such as alcohol, chloroform, and diethyl ether) could enhance its action, while its insolubility in water could limit its efficacy in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoanisole can be synthesized through the iodination of anisole. One common method involves the reaction of anisole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: It participates in palladium-catalyzed cross-coupling reactions such as the Heck reaction and the Suzuki reaction.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: It can be reduced to form 2-methoxyaniline or other reduced products.
Common Reagents and Conditions:
Palladium/Copper Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as nitric acid or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Heck Reaction: Produces substituted alkenes.
Suzuki Reaction: Produces biaryl compounds.
Oxidation: Produces quinones.
Reduction: Produces anilines
Scientific Research Applications
2-Iodoanisole is used in various scientific research applications, including:
Chemistry: As a reagent in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of liquid crystals and other advanced materials.
Comparison with Similar Compounds
- 2-Iodotoluene
- 4-Iodoanisole
- 3-Iodoanisole
- 4-Iodotoluene
Comparison: 2-Iodoanisole is unique due to the presence of both iodine and methoxy groups on the benzene ring, which makes it highly reactive in cross-coupling reactions. Compared to other iodoanisoles, the position of the methoxy group in this compound provides distinct electronic and steric effects, influencing its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
1-iodo-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQWNQBEUKXONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060184 | |
Record name | Benzene, 1-iodo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; Darkened by light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | o-Iodoanisole | |
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CAS No. |
529-28-2 | |
Record name | 2-Iodoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Iodoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529282 | |
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Record name | 2-Iodoanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9259 | |
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Record name | Benzene, 1-iodo-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1-iodo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.689 | |
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Record name | O-IODOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Y5532R8O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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